3-[(3-hydroxypyridin-2-yl)formamido]propanoic acid hydrochloride
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Overview
Description
3-[(3-hydroxypyridin-2-yl)formamido]propanoic acid hydrochloride is a chemical compound with the molecular formula C9H11ClN2O4 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-hydroxypyridin-2-yl)formamido]propanoic acid hydrochloride typically involves the reaction of 3-hydroxypyridine with formamide and subsequent reaction with propanoic acid. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-hydroxypyridin-2-yl)formamido]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-[(3-hydroxypyridin-2-yl)formamido]propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(3-hydroxypyridin-2-yl)formamido]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-hydroxypyridine: A precursor in the synthesis of 3-[(3-hydroxypyridin-2-yl)formamido]propanoic acid hydrochloride.
Formamide: Used in the synthesis of the compound.
Propanoic acid: Another precursor in the synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of pyridine, formamide, and propanoic acid. This unique combination allows it to interact with a variety of molecular targets and exhibit diverse chemical reactivity and biological activity.
Properties
CAS No. |
1311316-79-6 |
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Molecular Formula |
C9H11ClN2O4 |
Molecular Weight |
246.6 |
Purity |
93 |
Origin of Product |
United States |
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